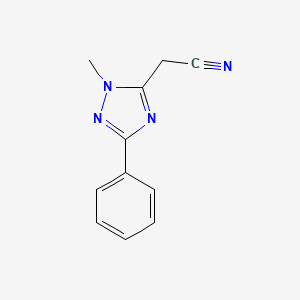

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-11(14-15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRHTSRTEOISJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates under acidic conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential as an antiviral and anticancer agent.

Materials Science: It is used in the synthesis of advanced materials with specific properties.

Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in π-π stacking interactions .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Positional Isomers

- (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS 86999-29-3):

- This positional isomer shifts the phenyl group to position 5 of the triazole ring instead of position 3.

- Molecular formula: C₁₀H₈N₄ (MW: 184.20 g/mol).

- The altered substituent arrangement may influence electronic properties and binding interactions in biological systems. For example, phenyl at position 5 could sterically hinder interactions with enzymes compared to position 3 .

Simplified Derivatives

- 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS 86999-26-0):

Functional Group Modifications

- 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile: Replaces the acetonitrile’s direct attachment with a thioether (-S-) bridge and adds a methoxy group. Methoxy groups enhance solubility and can improve pharmacokinetics in drug candidates .

- 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile (CAS 338751-47-6): Features an amino (-NH₂) group and sulfanyl (-S-) linker. The amino group introduces hydrogen-bonding capability, improving aqueous solubility and enabling further functionalization (e.g., amide coupling) .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Chemical Formula : C11H12N4

- Molecular Weight : 216.24 g/mol

- CAS Number : 1427378-77-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies :

- Cytotoxicity Assays : The compound was evaluated using MTT assays against several human cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM for different cell lines, suggesting selective toxicity towards cancerous cells while sparing normal cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent activation of caspases .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the S phase, further confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Variations in substituents on the triazole ring or modifications to the acetonitrile moiety can significantly alter their potency and selectivity against different cancer types. For instance:

- Compounds with electron-donating groups on the phenyl ring generally exhibited enhanced activity compared to those with electron-withdrawing groups.

- The presence of alkyl groups at specific positions on the triazole ring has been correlated with increased cytotoxicity against certain cancer cell lines .

Data Summary

| Compound | IC50 (µM) | Mechanism of Action | Cell Line |

|---|---|---|---|

| This compound | 19.6 | Apoptosis induction via Bax/Bcl-2 modulation | MCF-7 |

| Other derivatives | 10 - 30 | Varies; often involves apoptosis and cell cycle arrest | Various |

Case Studies

A notable study involved testing a series of triazole derivatives against a panel of 60 human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited broad-spectrum activity against multiple cancer types, including breast, lung, and colon cancers . This underscores the potential for developing these compounds into effective therapeutic agents.

Q & A

Basic: What safety protocols are essential when handling 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile in laboratory settings?

Answer:

Handling requires strict adherence to safety guidelines for triazole derivatives. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or gloveboxes for volatile steps .

- Waste Management: Segregate waste into sealed containers labeled for hazardous organics. Collaborate with certified waste disposal services to mitigate environmental risks .

- Emergency Response: For spills, evacuate the area, neutralize with inert adsorbents (e.g., vermiculite), and dispose following local regulations. For exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Basic: What synthetic routes are reported for this compound, and how are yields optimized?

Answer:

While direct synthesis data for this compound is limited, analogous triazole-acetonitrile derivatives are synthesized via:

- Cyclocondensation: Reacting hydrazine derivatives with nitriles under reflux. Critical parameters include temperature (80–120°C), solvent (ethanol/acetonitrile), and catalyst (e.g., acetic acid) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) improves purity. Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Answer:

Computational tools like Gaussian or COSMOtherm estimate properties via:

- Density Functional Theory (DFT): Predicts molecular geometry, electrostatic potential, and reactivity. For example, pKa and logP values can be derived using solvation models .

- Molecular Dynamics (MD): Simulates solubility and stability in solvents. Validate predictions against experimental data (e.g., boiling point: ~525°C predicted via group contribution methods) .

- PubChem/Reaxys: Cross-reference computational results with existing databases to identify discrepancies .

Advanced: How should researchers resolve contradictions in stability data for triazole-acetonitrile derivatives under varying pH?

Answer:

Address discrepancies through:

- Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 25–60°C, pH 1–13) with HPLC/UV monitoring. Use kinetic modeling (Arrhenius equations) to extrapolate shelf-life .

- Statistical Analysis: Apply error propagation models (e.g., Monte Carlo simulations) to quantify uncertainty in measurements .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile) to identify trends .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at N1, phenyl at C3). Use deuterated DMSO or CDCl₃ as solvents .

- Mass Spectrometry (HRMS): Determines molecular weight (expected ~253.3 g/mol) and fragmentation patterns .

- IR Spectroscopy: Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .

Advanced: What frameworks assess the environmental impact of this compound?

Answer:

Adopt methodologies from environmental chemistry projects like INCHEMBIOL :

- Fate Studies: Evaluate biodegradation (OECD 301 tests), photolysis (UV exposure), and adsorption (soil column experiments) .

- Ecotoxicology: Test acute toxicity on Daphnia magna or algae (OECD 202/201). Use QSAR models to predict bioaccumulation potential .

- Long-Term Monitoring: Deploy LC-MS/MS to detect trace residues in water/soil samples (LOD < 0.1 µg/L) .

Basic: How can synthetic yields be improved for multi-step routes?

Answer:

- Step Optimization: Isolate intermediates (e.g., triazole precursors) to minimize side reactions. Use catalysts (e.g., CuI for click chemistry) to enhance efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- In-Line Analytics: Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Advanced: What validation criteria are critical for quantifying trace amounts in complex matrices?

Answer:

Follow ICH Q2(R1) guidelines:

- Linearity: R² ≥ 0.99 over 1–100 µg/mL range.

- Accuracy/Precision: Recovery rates (90–110%) and RSD ≤ 5% via spike-and-recovery tests .

- Sensitivity: LOD ≤ 0.01 µg/mL using triple quadrupole MS detectors .

- Matrix Effects: Validate in biological/environmental samples using standard addition methods .

Advanced: How does substituent positioning affect the compound’s reactivity?

Answer:

- Electronic Effects: The methyl group at N1 increases steric hindrance, reducing nucleophilic attack at the triazole ring. Phenyl at C3 enhances π-π stacking in crystal lattices .

- Computational Modeling: Use Hirshfeld surface analysis (e.g., CrystalExplorer) to map intermolecular interactions .

- Experimental Correlation: Compare XRD data of analogs to identify packing trends .

Basic: What are the storage requirements for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.